Laminaran
Overview
Description
Laminaran, also known as laminarin, is a storage glucan (a polysaccharide of glucose) found in brown algae. It serves as a carbohydrate food reserve in the same way that chrysolaminarin is used by phytoplankton, especially in diatoms. This compound is created by photosynthesis and is composed of β(1→3)-glucan with β(1→6)-branches . It is a linear polysaccharide with a β(1→3):β(1→6) ratio of 3:1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminaran is primarily extracted from brown algae. The extraction process involves several steps:
Harvesting and Drying: Brown algae are harvested and dried to remove moisture.
Extraction: The dried algae are subjected to hot water extraction to dissolve the this compound.
Purification: The extract is then purified using techniques such as filtration and centrifugation to remove impurities.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of brown algae, followed by mechanical and chemical extraction processes. The algae are processed in large reactors where hot water extraction is performed. The extract is then concentrated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Laminaran undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as laminarinase (EC 3.2.1.6), which breaks the β(1→3) bonds.
Oxidation: this compound can be oxidized to produce derivatives with different functional properties.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using laminarinase under mild conditions (pH 5-7, temperature 30-40°C).
Oxidation: Chemical oxidation using reagents like hydrogen peroxide or periodate under controlled conditions.
Major Products Formed:
Hydrolysis Products: Glucose and oligosaccharides.
Oxidation Products: Oxidized derivatives with altered functional properties.
Scientific Research Applications
Laminaran has a wide range of scientific research applications:
Chemistry: Used as a substrate for studying enzyme activities and carbohydrate metabolism.
Biology: Investigated for its role in the carbon cycle and its impact on marine ecosystems.
Medicine: Explored for its immunomodulatory, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of bioethanol, functional foods, and cosmetics.
Mechanism of Action
Laminaran exerts its effects through various mechanisms:
Immunomodulation: It interacts with immune receptors such as Dectin-1, leading to the activation of immune responses.
Antioxidant Activity: this compound scavenges reactive oxygen species, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Chrysolaminarin: A storage glucan found in diatoms, similar in structure to laminaran but with different branching patterns.
Uniqueness of this compound: this compound is unique due to its specific β(1→3)-glucan backbone with β(1→6)-branches, which imparts distinct functional properties. Its role as a storage carbohydrate in brown algae and its diverse biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMGCOVALSLOR-DEVYUCJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9008-22-4 | |
Record name | Laminaran | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Laminaran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.